1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one
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Overview
Description
1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octan-8-yl)-2-cyclopropylethan-1-one is a complex organic molecule, notable for its triazole and azabicyclooctane structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one generally involves a multi-step process starting from commercially available precursors. Key steps typically include:
Formation of the 1H-1,2,3-triazole ring through click chemistry, usually employing azides and alkynes in the presence of a copper(I) catalyst.
Construction of the azabicyclooctane core via a Diels-Alder reaction followed by nitrogen introduction and ring-closing methods.
Coupling of the triazole and azabicyclooctane fragments through carbon-carbon bond-forming reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Large-scale synthesis might adapt these methodologies using batch or continuous-flow processes, optimizing reaction conditions to enhance yield, purity, and cost-efficiency. Industrial methods might also involve alternative solvents and catalysts to comply with environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the triazole ring or the cyclopropyl moiety.
Reduction: Selective reduction of the azabicyclooctane system can be achieved under appropriate conditions.
Substitution: The triazole and cyclopropyl groups allow for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents like PCC or m-CPBA.
Reducing agents such as lithium aluminum hydride or hydrogen over a palladium catalyst.
Halogenating agents and other electrophiles for substitution reactions.
Major Products Formed
Oxidized derivatives with altered triazole or cyclopropyl structures.
Reduced azabicyclooctane variants.
Substituted analogs with various functional groups attached to the triazole or cyclopropyl rings.
Scientific Research Applications
Chemistry
Synthetic intermediates: Useful in the synthesis of more complex molecules due to the reactive nature of its functional groups.
Biology
Drug design: This compound's unique structure makes it a valuable scaffold in the design of pharmaceuticals targeting the central nervous system, infectious diseases, or cancer.
Medicine
Therapeutic agents: Potential applications as antimicrobial, antiviral, or anticancer agents. Specific interactions with biological targets like enzymes or receptors enhance its therapeutic potential.
Industry
Specialty chemicals: Utilized in the creation of novel materials or as catalysts in industrial chemical processes.
Mechanism of Action
This compound's mechanism of action depends on its application. In medicinal chemistry, it may inhibit specific enzymes or interact with receptors to modulate biological pathways. The triazole ring can bind to metal ions in enzyme active sites, while the azabicyclooctane system may provide steric hindrance or hydrophobic interactions crucial for activity.
Comparison with Similar Compounds
Similar Compounds
1-((1S,5R)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one
1-((1R,5S)-3-(1H-tetrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one
Highlighting Uniqueness
While similar compounds may share the azabicyclooctane or triazole structures, 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one is distinguished by its specific stereochemistry and the presence of both triazole and cyclopropyl moieties. This unique combination enhances its versatility and potential utility in various scientific and industrial contexts.
This compound is an intriguing molecule with diverse applications. Its distinctive structure and reactivity make it a valuable tool in research and industry, offering promising potential in future scientific advancements.
Properties
IUPAC Name |
2-cyclopropyl-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(7-10-1-2-10)18-11-3-4-12(18)9-13(8-11)17-6-5-15-16-17/h5-6,10-13H,1-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQIIGPHFJEUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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